molecular formula C8H9NS B157381 4-Methylbenzenecarbothioamide CAS No. 2362-62-1

4-Methylbenzenecarbothioamide

Cat. No. B157381
CAS RN: 2362-62-1
M. Wt: 151.23 g/mol
InChI Key: QXYZSNGZMDVLKN-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

4-Methylbenzothioamide (0.312 g; 2.00 mmol) and ethyl 2-chloro-3-oxobutanoate (0.323 mL; 2.10 mmol) were dissolved in ethanol (3 mL). The mixture was irradiated in a microwave oven at 170° C. for 10 min. After evaporation, the residue was purified by flash chromatography on silica gel (eluent: 20 to 100% dichloromethane in heptane) to afford 0.359 g (69%) of ethyl 4-methyl-2-p-tolylthiazole-5-carboxylate as a solid.
Quantity
0.312 g
Type
reactant
Reaction Step One
Quantity
0.323 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[S:8])[NH2:7])=[CH:4][CH:3]=1.Cl[CH:12]([C:18](=O)[CH3:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(O)C>[CH3:19][C:18]1[N:7]=[C:6]([C:5]2[CH:9]=[CH:10][C:2]([CH3:1])=[CH:3][CH:4]=2)[S:8][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
0.312 g
Type
reactant
Smiles
CC1=CC=C(C(N)=S)C=C1
Name
Quantity
0.323 mL
Type
reactant
Smiles
ClC(C(=O)OCC)C(C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was irradiated in a microwave oven at 170° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (eluent: 20 to 100% dichloromethane in heptane)

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C(=O)OCC)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.359 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.